molecular formula C9H7BrO2 B13501458 2-Bromo-5-methoxy-1-benzofuran

2-Bromo-5-methoxy-1-benzofuran

Cat. No.: B13501458
M. Wt: 227.05 g/mol
InChI Key: BNGYLDVNNLUTEM-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-1-benzofuran is a brominated benzofuran derivative serving as a key chemical intermediate and reference standard in medicinal chemistry and drug discovery research . The core benzofuran scaffold is recognized for its wide range of biological activities, and the introduction of a bromine atom at the 2-position is a critical structural modification known to enhance binding affinity and biological potency through halogen bonding interactions . This makes it a valuable precursor for developing novel therapeutic agents. Research into related benzofuran compounds indicates potential applications in oncology, as halogenated benzofurans have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines . Furthermore, the this compound structure is a core component in more complex bioactive molecules, such as Brofaromine, which is known to act as a monoamine oxidase A (MAO-A) inhibitor, suggesting relevance in neuropharmacology studies . Researchers utilize this compound to explore structure-activity relationships (SAR), design targeted inhibitors, and synthesize novel molecules for high-throughput screening. It is supplied as a high-purity material suitable for in vitro assay development and chemical synthesis. This product is for research use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

2-bromo-5-methoxy-1-benzofuran

InChI

InChI=1S/C9H7BrO2/c1-11-7-2-3-8-6(4-7)5-9(10)12-8/h2-5H,1H3

InChI Key

BNGYLDVNNLUTEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 5 Methoxy 1 Benzofuran and Analogues

Strategies for Benzofuran (B130515) Core Construction in Functionalized Systems

The construction of the benzofuran core is the foundational step in synthesizing 2-Bromo-5-methoxy-1-benzofuran and its analogues. Modern synthetic strategies focus on efficiency, control, and the ability to introduce functionality at specific positions.

A variety of cyclization methods have been developed to form the 1-benzofuran ring system, often utilizing transition metal catalysis to achieve high yields and selectivity. These methods typically involve the formation of a key C-O or C-C bond to close the furan (B31954) ring onto the benzene (B151609) core. mdpi.com

One prevalent strategy is the intramolecular cyclization of appropriately substituted precursors. For instance, o-alkenylphenols can undergo oxidative cyclization to yield benzofurans. mdpi.com Palladium catalysts are frequently employed in these transformations. A notable example is the palladium-catalyzed reaction of 2-hydroxystyrenes with iodobenzenes, which proceeds through a C-H activation and oxidation tandem reaction to form the benzofuran structure. rsc.org Similarly, the intramolecular oxidative cyclization of ortho-cinnamyl phenols, catalyzed by palladium complexes, provides access to functionalized 2-benzyl benzofurans. organic-chemistry.org

Another powerful approach involves Sonogashira coupling followed by cyclization . This method typically couples a terminal alkyne with an ortho-halophenol. The resulting 2-alkynylphenol intermediate then undergoes cyclization to form the benzofuran ring. organic-chemistry.orgnih.govrsc.org Palladium nanoparticles have been shown to effectively catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions, with the advantage of catalyst recyclability. organic-chemistry.org The combination of palladium and copper catalysts is also common in these tandem reactions. acs.org This strategy is highly versatile and tolerates a wide range of functional groups. acs.org

Transition-metal-free methods have also been established. A base-promoted intramolecular cyclization of o-bromobenzylketones provides a facile route to substituted benzofurans. researchgate.net Additionally, syntheses involving an acetylene-activated SNAr/intramolecular cyclization cascade can be performed without transition metals, even using green solvents like water or water-DMSO mixtures. rsc.org

Table 1: Selected Cyclization Strategies for Benzofuran Synthesis

Starting Materials Catalyst/Reagents Key Transformation Ref
2-Hydroxystyrenes, Iodobenzenes Palladium catalyst C-H activation/oxidation tandem reaction rsc.org
o-Iodophenols, Terminal Alkynes Pd/Cu catalysts (Sonogashira) Coupling and intramolecular cyclization nih.govacs.org
o-Cinnamyl Phenols PdCl₂(CH₃CN)₂ / Benzoquinone 5-exo-trig intramolecular oxidative cyclization organic-chemistry.org
o-Bromobenzylketones Potassium t-butoxide Base-promoted intramolecular cyclization researchgate.net
Phenols, Bromoalkynes Palladium catalyst Addition and intramolecular C-H functionalization organic-chemistry.org

Regioselectivity is crucial when synthesizing specifically substituted benzofurans. Palladium-catalyzed C-H functionalization is a key technique for introducing substituents at desired positions on the benzofuran core with high precision. nih.gov For example, the direct C-H arylation of benzofurans can be achieved with high regioselectivity for the 2-position using palladium acetate (B1210297) as a catalyst. nih.gov

Rhodium catalysts have also been utilized for the regioselective C-H functionalization of phenols with alkynes to construct the benzofuran skeleton. researchgate.net Furthermore, visible-light-induced methods are emerging for the regioselective synthesis of C3-substituted dihydrobenzofurans, demonstrating the continuous development of novel functionalization strategies. acs.orgnih.gov These advanced methods provide chemists with the tools to build complex, highly substituted benzofuran analogues by controlling where each functional group is placed.

Targeted Introduction and Manipulation of Bromo and Methoxy (B1213986) Substituents

Once the benzofuran core is established, the targeted introduction of the bromo and methoxy groups is required to complete the synthesis of this compound.

Electrophilic bromination is a common method for introducing a bromine atom onto the benzofuran ring. Studies have shown that the bromination of benzofuran itself typically results in addition across the 2,3-double bond, with the electrophilic bromine attacking the 2-position. oup.comoup.com However, reaction conditions can be tuned to achieve substitution. researchgate.net For instance, direct bromination of a benzofuran precursor in the presence of a base can lead to regioselective substitution. rsc.org

In the context of synthesizing substituted analogues, the bromination of a pre-existing benzofuran core is a key step. For example, 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one can be brominated using bromine in diethyl ether to produce 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one. The presence of activating groups, like a hydroxyl or methoxy group on the benzene ring, can direct the electrophilic substitution of bromine to a specific position, such as the ortho position relative to the activating group. nih.gov The choice of brominating agent (e.g., Br₂ or N-bromosuccinimide) and solvent can influence the outcome between substitution and addition. rsc.org

Table 2: Bromination of Benzofuran Derivatives

Substrate Reagent Product Key Observation Ref
Benzofuran Bromine (in CS₂) 2,3-Dibromo-2,3-dihydrobenzofuran Addition reaction rsc.org
Benzofuran Bromine (in Acetic Acid) 2,3-Dibromo-2,3-dihydrobenzofuran Trans addition, electrophilic attack at C2 oup.comoup.com
Benzofuran NH₄Br (in AcOH/H₂O) 5-Bromobenzofuran Regioselective substitution via electro-bromination researchgate.net
1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one Br₂ in Et₂O 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one Electrophilic aromatic substitution

The introduction of a methoxy group onto a heterocyclic system can be achieved through various methods, often involving the methylation of a corresponding hydroxyl group or through nucleophilic aromatic substitution on a halo-substituted precursor.

The methylation of hydroxyl groups on heterocyclic compounds is a straightforward approach. Reagents like dimethylformamide dimethyl acetal (B89532) can effectively methylate hydroxyl groups to form the corresponding O-methyl (methoxy) derivatives in high yields. publish.csiro.au

Alternatively, modern cross-coupling reactions provide powerful tools for methoxylation. Palladium-catalyzed methods have been developed for the methoxylation of (hetero)aryl halides. google.com These reactions can construct methyl aryl ethers under mild conditions and are compatible with a range of functional groups. Copper-catalyzed systems have also been reported for the methoxylation of aryl and heteroaryl halides, offering a lower-cost alternative to palladium. google.com These catalytic methods are particularly useful for introducing the methoxy group at a late stage in the synthesis from a corresponding bromo- or iodo-substituted benzofuran.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like substituted benzofurans to reduce environmental impact. Key strategies include the use of less toxic and recyclable catalysts, milder reaction conditions, and environmentally benign solvents.

The use of water as a solvent is a cornerstone of green chemistry. Syntheses of benzofurans have been developed that utilize water or water-DMSO mixtures, avoiding volatile organic solvents. rsc.org One-pot, three-component syntheses of benzofurans have been achieved in a deep eutectic solvent, which is an eco-friendly alternative to traditional solvents. acs.org Electrochemical methods also offer a green route for synthesizing benzofuran derivatives in aqueous solutions without the need for catalysts or toxic solvents. researchgate.net

Catalyst choice is another critical aspect. The use of highly efficient and recyclable catalysts, such as palladium nanoparticles for Sonogashira coupling and cyclization reactions, minimizes waste and improves atom economy. organic-chemistry.org Microwave-assisted synthesis has been shown to dramatically shorten reaction times and reduce the formation of side products in the one-pot synthesis of 2,3-disubstituted benzofurans. nih.gov Furthermore, solvent-free syntheses, for instance using ZnO-nanorods as a catalyst at room temperature, represent a significant advancement in the green synthesis of benzofuran derivatives. nih.gov The development of a palladium-catalyzed synthesis of a benzofuran derivative from a renewable feedstock (vanillin) highlights the move towards more sustainable synthetic routes. elsevier.es

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. In the context of benzofuran synthesis, microwave irradiation has been effectively applied to various reaction steps, including cyclization and functionalization.

A notable application is the Perkin rearrangement of 3-bromocoumarins to furnish benzofuran-2-carboxylic acids. nih.gov For instance, the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid from 3-bromo-4-methyl-6,7-dimethoxycoumarin (B3039307) was achieved in very high yields with a significantly reduced reaction time of just 5 minutes under microwave irradiation at 79°C, compared to the conventional 3-hour reflux. nih.gov This demonstrates the potential for rapid synthesis of methoxy-substituted benzofuran cores.

Furthermore, microwave-assisted protocols have been developed for the synthesis of related structures like 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one. These methods employ microwave irradiation for key steps such as bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 100°C for 20 minutes and subsequent cyclization. One-pot microwave-assisted procedures have also been reported for the selective synthesis of complex benzofurans like 9-methoxynaphtho[1,2-b]benzofuran, highlighting the ability of this technology to control regioselectivity and reduce by-product formation. mdpi.com

The general procedure for microwave-assisted benzofuran synthesis often involves the reaction of a substituted phenol (B47542) with an appropriate coupling partner in a sealed vessel under microwave irradiation, significantly shortening reaction times and often leading to cleaner reaction profiles. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement for Benzofuran Synthesis nih.gov

ParameterConventional MethodMicrowave-Assisted Method
Reactant 3-Bromocoumarins3-Bromocoumarins
Reaction Time ~ 3 hours5 minutes
Temperature Reflux79 °C
Yield QuantitativeVery High

Ultrasound-Assisted Synthesis Methodologies

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions through acoustic cavitation. This technique has been successfully applied to the synthesis of various benzofuran derivatives, offering advantages such as shorter reaction times, milder conditions, and improved yields.

A one-pot, three-component synthesis of 2-substituted benzofurans has been developed utilizing ultrasound irradiation. nih.govgrafiati.com This method involves a sequential Sonogashira-type C-C coupling, C-Si bond cleavage, and a subsequent tandem C-C/C-O bond-forming reaction. nih.govgrafiati.com The use of ultrasound in this sequence facilitates the efficient construction of the benzofuran ring system. nih.govgrafiati.com

The synthesis of bromobenzofuran-oxadiazole hybrids has also been achieved using an ultrasound-assisted approach. In this method, a bromobenzofuran-oxadiazole-2-thiol is reacted with substituted bromoacetanilide (B25293) derivatives in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride (BTEAC) under ultrasonic irradiation for a short duration (e.g., 30 minutes) at a moderate temperature of 40°C. nih.gov This highlights the utility of ultrasound in facilitating reactions involving pre-functionalized bromo-benzofuran scaffolds.

Similarly, benzofuran-oxadiazole molecules with an S-alkylated amide linkage have been synthesized using ultrasonic irradiation, starting from bromo-substituted salicylaldehydes. mdpi.com These methods demonstrate the versatility of ultrasound in promoting the synthesis of complex heterocyclic systems derived from benzofuran precursors.

Catalyst-Free and Atom-Economical Approaches

The development of catalyst-free and atom-economical synthetic methods is a cornerstone of green chemistry, aiming to reduce waste and avoid the use of potentially toxic and expensive metal catalysts.

An example of a catalyst- and solvent-free approach is the direct benzylic addition of azaarenes to aldehydes, which proceeds under neat conditions and offers high atom economy. beilstein-journals.orgbeilstein-journals.org While not directly applied to this compound, this principle of minimizing reagents and eliminating catalysts is a key goal in modern synthesis. The concept of atom economy is also exemplified in multicomponent polymerizations, such as the synthesis of polydithiourethanes from diamines, carbon disulfide, and diepoxides, which proceeds without a catalyst and with 100% atom economy. rsc.org Similarly, the synthesis of dithiophosphinates from diphenylphosphine, sulfur, and alkenes has been achieved in a catalyst- and solvent-free domino reaction with 100% atom economy. rsc.org

In the context of benzofuran synthesis, catalyst-free methods for producing photoresponsive polysulfonates from dihaloalkynes and disulfonic acids have been developed, showcasing 100% atom economy. nih.gov These examples, while not specific to the target molecule, illustrate the ongoing efforts to develop more sustainable synthetic routes that could be adapted for the production of functionalized benzofurans.

Novel Synthetic Routes and Process Intensification

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Flow chemistry, along with tandem and multicomponent reactions, represents a significant step in this direction for the synthesis of complex molecules like this compound.

Flow Chemistry Applications in Benzofuran Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com

The application of flow chemistry has been demonstrated in the synthesis of functionalized benzofurans. For instance, a practical flow chemical synthesis of benzofurans has been developed starting from nitroalkanes and O-acetyl salicylaldehydes. sorbonne-universite.fr This process involves a two-step sequential reaction: a base-promoted nitroaldol condensation followed by a Nef reaction, which can be integrated into a continuous flow system. sorbonne-universite.fr Another significant application is the synthesis of a 3-oxo-3H-spiro[benzofuran-2,4'-piperidine] building block, a key intermediate for a pharmaceutical agent, which was achieved using an umpolung strategy in a flow reactor. researchgate.net This approach allows for reactions at low cryogenic temperatures to be performed on a large scale without the need for specialized pilot-plant vessels. researchgate.net

Furthermore, continuous-flow visible-light photocatalysis has been employed for the annulative carbonylation of alkenyl-tethered arenediazonium salts to produce 2,3-dihydrobenzofurans, demonstrating a modern approach to constructing the benzofuran core under mild conditions. acs.org

Table 2: Advantages of Flow Chemistry in Benzofuran Synthesis

FeatureBenefit
Enhanced Safety Smaller reaction volumes minimize risks associated with hazardous reagents and exothermic reactions.
Improved Control Precise control over reaction parameters like temperature, pressure, and residence time.
Scalability Easier to scale up production by running the system for longer durations.
Automation Potential for fully automated synthesis and in-line purification.

Tandem and Multicomponent Reaction Strategies

Tandem (or domino/cascade) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. This leads to reduced reaction times, solvent usage, and purification steps, aligning with the principles of green chemistry.

A powerful tandem strategy for synthesizing 2,3-disubstituted benzofurans involves a microwave-assisted, one-pot, three-component reaction under Sonogashira conditions. nih.gov This method couples a 2-iodophenol (B132878) with a terminal alkyne and an aryl iodide, where an initial Sonogashira coupling is followed by an intramolecular cyclization to afford the benzofuran product in good to excellent yields. nih.gov For example, a bromo-substituted benzofuran was synthesized from 4-bromo-2-iodophenol, demonstrating the tolerance of this methodology for halogenated substrates. nih.gov

Another example is the synthesis of fluorinated 3-aminobenzofurans through a tandem SNAr-cyclocondensation reaction of perfluorobenzonitriles with α-hydroxycarbonyl compounds. rsc.org Rhodium(II)-catalyzed intramolecular C-H insertion followed by oxygen-mediated oxidation represents another tandem approach to synthesize 2,3-disubstituted benzofurans. figshare.com

One-pot syntheses of 2-substituted benzofurans have also been achieved via sequential C-C coupling, C-Si bond cleavage, and a subsequent tandem C-C/C-O bond-forming reaction under ultrasound irradiation, showcasing the synergy of different advanced techniques. nih.govgrafiati.com These strategies offer efficient and convergent pathways to complex benzofuran derivatives, including those with substitution patterns similar to this compound.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Methoxy 1 Benzofuran

Electrophilic Aromatic Substitution Reactions of the Benzofuran (B130515) System

The benzofuran ring system can undergo electrophilic aromatic substitution on either the furan (B31954) or the benzene (B151609) moiety. The outcome of such reactions is governed by the stability of the cationic intermediates formed during the reaction.

In the electrophilic substitution of the unsubstituted benzofuran system, there is a strong preference for attack at the C2 position over the C3 position. stackexchange.comechemi.com This regioselectivity is attributed to the greater stability of the sigma complex intermediate formed upon electrophilic attack at C2. In this intermediate, the positive charge can be delocalized into the benzene ring, creating a stable benzyl-like carbocation. stackexchange.com Conversely, attack at the C3 position results in a sigma complex where the positive charge is stabilized primarily by the adjacent oxygen atom's lone pair of electrons. Due to the higher electronegativity of oxygen compared to nitrogen (as in the analogous indole (B1671886) system), this stabilization is less effective, making the C3-attack pathway less favorable. stackexchange.com

For 2-Bromo-5-methoxy-1-benzofuran, the C2 position is already substituted. The bromine atom at C2 is deactivating, further discouraging electrophilic attack on the furan ring. The methoxy (B1213986) group at the C5 position is a strong electron-donating group and an ortho-, para-director for electrophilic aromatic substitution on the benzene ring. Therefore, incoming electrophiles are directed to the C4 and C6 positions, which are ortho and para to the methoxy group, respectively.

Substituent on Benzofuran RingPositionElectronic EffectDirecting Influence on Electrophilic Aromatic Substitution
-BrC2Deactivating (Inductive)Discourages further substitution on the furan ring
-OCH₃C5Activating (Resonance)Directs incoming electrophiles to C4 (ortho) and C6 (para)

Nucleophilic Substitution Reactions and Transition Metal-Catalyzed Coupling

The bromine atom at the C2 position of this compound makes this position susceptible to nucleophilic substitution, although direct substitution is often challenging. More significantly, the C-Br bond serves as a key reactive site for a wide array of transition metal-catalyzed cross-coupling reactions. researchgate.netacs.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex 2-substituted benzofuran derivatives. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for the functionalization of aryl halides like this compound. mdpi.comsemanticscholar.org These reactions proceed through a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org This methodology enables the introduction of a wide variety of substituents at the C2 position of the benzofuran core. acs.orgnih.gov

The Suzuki-Miyaura coupling reaction is a highly utilized palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgnih.gov This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the context of this compound, it provides a direct route to 2-aryl- and 2-vinyl-5-methoxy-1-benzofurans.

The catalytic cycle begins with the oxidative addition of this compound to a palladium(0) complex. This is followed by transmetalation with an organoboron reagent in the presence of a base. The final step is reductive elimination, which yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org

Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromobenzofurans
Organoboron ReagentPalladium CatalystBaseSolventTypical Yield
Arylboronic acidsPd(OAc)₂ or PdCl₂ with phosphine ligands (e.g., RuPhos)K₂CO₃, Na₂CO₃EtOH/H₂O, TolueneGood to Excellent mdpi.comnih.gov
HeteroaryltrifluoroboratesPd(OAc)₂/RuPhosNa₂CO₃EthanolExcellent nih.gov
Alkenylboronic estersPd(PPh₃)₄NaOEtBenzeneModerate to Good

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. researchgate.net This reaction is the most common method for synthesizing 2-alkynylbenzofurans from this compound.

The generally accepted mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle is similar to that of other cross-coupling reactions. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) intermediate. soton.ac.uk

Typical Conditions for Sonogashira Coupling of Aryl Bromides
Alkyne SubstratePalladium CatalystCopper Co-catalystBaseSolvent
PhenylacetylenePd(PPh₃)₂Cl₂ or Pd(PPh₃)₄CuINEt₃THF or DMF acs.orgsoton.ac.uk
Propargyl alcoholPd(PPh₃)₄CuINEt₃THF soton.ac.uk
TrimethylsilylacetylenePd(PhCN)₂Cl₂/P(t-Bu)₃CuIDiisopropylamineTHF organic-chemistry.org

The Mizoroki-Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene. wikipedia.org This reaction allows for the synthesis of 2-alkenyl-5-methoxy-1-benzofurans with high stereoselectivity, typically favoring the E-isomer. organic-chemistry.org The catalytic cycle involves oxidative addition of the this compound to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a hydridopalladium complex. libretexts.org A base is required to regenerate the Pd(0) catalyst. libretexts.org

Heck Reaction of 2-Acetyl-5-bromobenzofuran with Styrene researchgate.net
CatalystBaseSolventAdditiveTemperature (°C)Yield (%)
Pd(II) complexEt₃NWaterTBAB10098
Pd(II) complexKOHWaterTBAB10094
Pd(II) complexEt₃NDMFTBAB10096

*Data adapted from studies on the closely related 2-acetyl-5-bromobenzofuran. TBAB: Tetrabutylammonium bromide; DMF: Dimethylformamide.

The intramolecular Heck reaction is a powerful variant used for the construction of carbo- and heterocyclic ring systems. wikipedia.orgchim.it In this reaction, the alkene and the aryl halide are part of the same molecule. wikipedia.org This process is highly efficient due to entropic advantages and allows for excellent control over regioselectivity and stereoselectivity. libretexts.orgprinceton.edu By attaching an appropriate alkene-containing side chain to the 5-methoxy-1-benzofuran scaffold (for example, via an ether or amide linkage), subsequent intramolecular Heck cyclization initiated from the C2-bromo position can be used to synthesize complex, fused polycyclic systems. researchgate.net The cyclization typically follows an exo pathway for the formation of small to medium-sized rings. princeton.edu

Copper-Catalyzed Coupling Methodologies

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classical and still relevant approach for the formation of carbon-heteroatom and carbon-carbon bonds. wikipedia.orgwikipedia.org These reactions typically involve the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, in the presence of a copper catalyst at elevated temperatures. wikipedia.org

The application of copper-catalyzed methodologies to this compound would allow for the introduction of a variety of functional groups at the 2-position. For instance, an Ullmann-type reaction with a phenol (B47542) or an alcohol would yield a 2-aryloxy- or 2-alkoxy-5-methoxy-1-benzofuran. Similarly, coupling with an amine would lead to the corresponding 2-amino-5-methoxy-1-benzofuran, a reaction often referred to as the Goldberg reaction, which is a copper-catalyzed alternative to the Buchwald-Hartwig amination. wikipedia.org

Modern advancements in copper catalysis have led to the development of milder reaction conditions, often employing ligands to enhance the solubility and reactivity of the copper catalyst. nih.govresearchgate.net These improved conditions broaden the substrate scope and functional group tolerance of Ullmann-type reactions. For sterically hindered substrates, the development of specific ligands has been shown to be crucial for achieving efficient coupling. researchgate.net

The Hurtley reaction, another variant of the Ullmann condensation, facilitates the formation of carbon-carbon bonds by coupling aryl halides with carbon nucleophiles, such as those derived from malonic esters. wikipedia.org This would provide a pathway to 2-alkyl- or 2-aryl-5-methoxy-1-benzofurans. The mechanism of these reactions is generally believed to involve the formation of an organocopper intermediate. wikipedia.orgbyjus.com

Directed Ortho Metalation Studies in Benzofuran Systems

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile. baranlab.org The methoxy group is a well-established DMG, capable of coordinating with the lithium reagent and directing deprotonation to an adjacent position. wikipedia.org

In the context of this compound, the methoxy group at the 5-position would be expected to direct lithiation to the C-4 and/or C-6 positions. However, the presence of the bromine atom at the 2-position introduces the possibility of a halogen-metal exchange reaction, which is often faster than C-H deprotonation. Treatment with an organolithium reagent like n-butyllithium could potentially lead to the formation of a 2-lithio-5-methoxy-1-benzofuran intermediate.

Studies on related systems, such as 2-methoxybenzoic acid, have shown that the regioselectivity of lithiation can be controlled by the choice of the organolithium reagent and reaction conditions. organic-chemistry.org For instance, treatment with s-BuLi/TMEDA directs deprotonation ortho to the carboxylate, while n-BuLi/t-BuOK favors deprotonation ortho to the methoxy group. organic-chemistry.org This suggests that for this compound, careful selection of the base and conditions could potentially allow for selective functionalization at different positions of the benzofuran core. If halogen-metal exchange is the dominant pathway, the resulting 2-lithio species can be trapped with various electrophiles to introduce a wide range of substituents at the 2-position.

Ring-Opening and Rearrangement Reactions

The benzofuran scaffold, while generally stable, can undergo ring-opening and skeletal rearrangement reactions under specific conditions, providing access to diverse molecular architectures. acs.orgresearchgate.net These transformations often involve transition metal catalysis or photochemical activation.

Recent studies have demonstrated that nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides can lead to the formation of (E)-o-alkenylphenols. chinesechemsoc.org This reaction proceeds via the cleavage of the endocyclic C-O bond. Similarly, iron-catalyzed skeletal editing of benzofurans through boron insertion or silicon transfer can result in ring-expanded or ring-opened products, respectively. chinesechemsoc.org These methodologies highlight the potential for transforming the benzofuran core of this compound into other valuable phenolic structures.

Skeletal rearrangements of benzofurans have also been observed. For instance, a light-promoted rearrangement of dihydrobenzofurans has been reported, which allows for the transposition of acyl functional groups. berkeley.edu Another example is the rearrangement of a benzopyran to a benzofuran skeleton, which has been observed during the synthesis of coumarin derivatives. mdpi.com Furthermore, a selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans has been developed based on the rearrangement of 2-hydroxychalcones. nih.gov These examples suggest that this compound could be a substrate for similar skeletal reorganization reactions, leading to the formation of isomeric structures or compounds with different ring systems.

Radical Reactions and Pathways

Radical reactions offer a unique approach to the synthesis and functionalization of heterocyclic compounds like benzofurans. The formation of benzofuran derivatives through radical cyclization cascades has been reported. researchgate.netnih.gov For instance, a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization to form complex benzofurylethylamine derivatives. nih.gov Another approach involves the generation of aryl radicals from o-alkenyloxyarene diazonium salts, which then undergo cyclization to form dihydrobenzofurans. rsc.org

While specific radical reactions involving this compound as a starting material are not well-documented, the bromine atom at the 2-position could potentially serve as a handle for initiating radical processes. For example, homolytic cleavage of the C-Br bond, induced by a radical initiator or photolysis, could generate a 2-benzofuranyl radical. This reactive intermediate could then participate in various radical reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction. The feasibility and outcome of such reactions would depend on the specific reaction conditions and the stability of the involved radical species.

Comprehensive Reaction Mechanism Elucidation Studies

The elucidation of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For the reactions involving this compound, mechanistic insights can be drawn from studies on related systems.

In the case of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, the mechanism is generally accepted to proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. wikipedia.org Mechanistic studies of palladium-catalyzed C-H functionalization and cyclization reactions for the synthesis of benzofurans have proposed the involvement of a Heck-type oxyarylation mechanism. nih.gov The formation of a palladium-phenolic complex followed by insertion of an alkyne and subsequent cyclization has also been suggested for the synthesis of 5-hydroxybenzofuran derivatives. acs.orgnih.gov Detailed mechanistic investigations, including kinetic studies and the characterization of intermediates, have shed light on the role of ligands in promoting palladium-catalyzed C-H activation. nih.gov

For palladium-catalyzed Tsuji-Trost-type reactions of benzofuran-2-ylmethyl acetates, the reaction proceeds through the formation of a η³-(benzofuryl)methyl complex, with the nucleophilic attack occurring regioselectively at the benzylic position. unicatt.itrsc.org

Understanding these mechanisms provides a framework for predicting the reactivity of this compound in various transition metal-catalyzed reactions and for designing new synthetic methodologies.

Derivatization and Analog Synthesis from 2 Bromo 5 Methoxy 1 Benzofuran

Synthesis of Substituted Benzofuran (B130515) Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-Bromo-5-methoxy-1-benzofuran is an excellent substrate for these transformations. The electron-rich nature of the benzofuran ring system facilitates oxidative addition to the palladium catalyst, a key step in many cross-coupling catalytic cycles.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the benzofuran scaffold and a variety of aryl or vinyl groups. While specific examples utilizing this compound are not extensively documented in the literature, the general reactivity of 2-bromobenzofurans suggests that it would readily couple with a range of arylboronic acids or their esters under standard Suzuki-Miyaura conditions. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

Entry Arylboronic Acid Catalyst Base Solvent Product
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 5-Methoxy-2-phenyl-1-benzofuran
2 4-Fluorophenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 2-(4-Fluorophenyl)-5-methoxy-1-benzofuran

This table presents hypothetical examples based on established Suzuki-Miyaura coupling methodologies for similar 2-bromobenzofuran (B1272952) substrates.

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of an alkyne moiety at the 2-position of the benzofuran ring, which can serve as a versatile handle for further transformations. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst. nih.govlsmu.lt

Heck Reaction: The Heck reaction provides a means to introduce vinyl substituents at the 2-position by coupling with various alkenes. nih.govrug.nlrsc.org

Stille Coupling: This reaction utilizes organostannanes as coupling partners to form carbon-carbon bonds. researchgate.net

Ullmann Condensation: The Ullmann reaction can be employed to form carbon-oxygen or carbon-nitrogen bonds, for example, by coupling with phenols or amines at higher temperatures with a copper catalyst. researchgate.netgoogle.comacs.org

Functional Group Interconversions at the Bromo Position

The bromine atom at the 2-position of this compound can be readily transformed into a variety of other functional groups, significantly expanding the synthetic utility of this building block.

Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a lithium-halogen exchange, generating a highly reactive 2-lithio-5-methoxy-1-benzofuran intermediate. This species can then be quenched with a wide range of electrophiles to introduce diverse functionalities. acs.orgnih.govresearchgate.net

Table 2: Functionalization via Lithium-Halogen Exchange

Entry Electrophile Reagent Product
1 N,N-Dimethylformamide (DMF) n-BuLi 5-Methoxy-1-benzofuran-2-carbaldehyde
2 Carbon dioxide (CO₂) t-BuLi 5-Methoxy-1-benzofuran-2-carboxylic acid

This table illustrates potential transformations based on the known reactivity of lithiated aromatic compounds.

Grignard Reagent Formation: The corresponding Grignard reagent, 2-(bromomagnesium)-5-methoxy-1-benzofuran, can be prepared by reacting this compound with magnesium metal. This organometallic reagent can then participate in a variety of classic Grignard reactions.

Cyanation: The bromo group can be displaced by a cyanide group to form 5-methoxy-1-benzofuran-2-carbonitrile. This transformation can be achieved using various cyanide sources, often with the aid of a palladium or copper catalyst. nih.gov

Design and Synthesis of Bioisosteric Analogues for Chemical Probes

Bioisosterism is a strategy in medicinal chemistry used to design analogs of biologically active compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic properties. The benzofuran scaffold itself can be considered a bioisostere of other aromatic systems like indole (B1671886) or benzothiophene. acs.orgmdpi.comresearchgate.netpsu.eduevitachem.comacs.org

In the context of this compound, derivatization can lead to the synthesis of chemical probes for biological targets. For instance, the introduction of reporter groups such as fluorophores or affinity tags via the synthetic handles described above can facilitate the study of protein-ligand interactions.

Table 3: Examples of Bioisosteric Replacements in Benzofuran Analogs

Original Functional Group Bioisosteric Replacement Rationale
Carboxylic Acid Tetrazole Mimics the acidity and hydrogen bonding properties.
Phenyl Thiophene (B33073) Similar size and electronics, can alter metabolic stability.

This table provides general examples of bioisosteric replacements relevant to drug design and chemical probe development.

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product. While direct participation of this compound in MCRs is not well-documented, its derivatives, such as the corresponding aldehyde or isocyanide, could be valuable substrates for well-known MCRs like the Ugi and Passerini reactions. acs.orgnih.govbeilstein-journals.orgresearchgate.netorganic-chemistry.orgfrontiersin.orgnih.gov

For example, the 5-methoxy-1-benzofuran-2-carbaldehyde, synthesized from this compound via lithium-halogen exchange and formylation, could be a key component in a Passerini three-component reaction with a carboxylic acid and an isocyanide to generate α-acyloxy carboxamides. Similarly, it could participate in an Ugi four-component reaction.

Diversity-Oriented Synthesis (DOS) of Benzofuran Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. This compound is an ideal starting point for the construction of benzofuran-based libraries due to the versatility of its bromo substituent. acs.orgacs.orgacs.orgresearchgate.net

A DOS strategy could involve a series of parallel reactions where this compound is subjected to various cross-coupling reactions with a diverse set of building blocks. The resulting products could then be further diversified through reactions targeting the methoxy (B1213986) group or the benzofuran ring itself. Solid-phase synthesis could also be employed, where the benzofuran core is attached to a resin, allowing for efficient purification and high-throughput synthesis. acs.orgacs.orgresearchgate.netrsc.org

Advanced Spectroscopic and Structural Analysis Methodologies

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2-Bromo-5-methoxy-1-benzofuran. It offers the ability to determine the elemental composition of the molecule with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In the synthesis of benzofuran (B130515) derivatives, HRMS is frequently utilized to monitor the progress of a reaction. researchgate.net By analyzing small aliquots from the reaction mixture, chemists can track the consumption of starting materials and the formation of the desired product, this compound. This allows for precise control over reaction conditions and optimization of yield. Following purification, HRMS provides unambiguous confirmation of the product's identity by matching the experimentally determined exact mass with the theoretically calculated mass.

Electrospray ionization (ESI) is a common HRMS technique used for benzofurans, providing data on protonated molecules ([M+H]⁺) or other adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺). researchgate.net The predicted monoisotopic mass for the neutral molecule C₉H₇BrO₂ is 225.96294 Da. uni.lu

Table 1: Predicted HRMS Adducts for this compound (C₉H₇BrO₂) uni.lu

Adduct FormMass-to-Charge Ratio (m/z)
[M+H]⁺226.97022
[M+Na]⁺248.95216
[M+K]⁺264.92610
[M+NH₄]⁺243.99676
[M-H]⁻224.95566

This table presents theoretically calculated mass-to-charge ratios for various adducts of this compound, which are used to confirm its elemental composition in HRMS analysis.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, advanced NMR techniques provide exhaustive information about the carbon-hydrogen framework and spatial relationships between atoms. While standard ¹H and ¹³C NMR spectra confirm the basic structure, more sophisticated experiments are required for a complete analysis. beilstein-journals.org

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Solid-State NMR (ssNMR) is a powerful, non-destructive technique for studying this phenomenon. It provides information about the local molecular environment within a crystal lattice. For a compound like this compound, different polymorphs would yield distinct ssNMR spectra due to variations in molecular packing, conformation, and intermolecular interactions. By analyzing the chemical shifts and line widths in a solid-state spectrum, researchers can identify and characterize different polymorphic forms, which is critical in fields like pharmaceuticals and materials science.

Two-dimensional (2D) NMR experiments are vital for unambiguously assigning all proton and carbon signals and understanding complex structural features.

Diffusion-Ordered Spectroscopy (DOSY): This experiment separates the NMR signals of different species in a mixture based on their diffusion rates. For a purified sample of this compound, DOSY can be used to confirm its purity. All signals from the molecule should align horizontally, indicating they belong to a single species with a uniform diffusion coefficient. Any signals appearing at different vertical positions would indicate the presence of impurities.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining the spatial proximity of atoms within a molecule. NOESY detects through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. For this compound, NOESY experiments would show correlations between the methoxy (B1213986) protons and the adjacent aromatic proton, confirming their relative positions on the benzene (B151609) ring. Such experiments were instrumental in the structural elucidation of the closely related compound 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. dea.govresearchgate.net Other 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively link protons to their directly attached carbons and to map long-range (2-3 bond) C-H correlations, respectively, providing a complete and unambiguous assignment of the molecular structure. dea.govresearchgate.net

X-ray Crystallography for Absolute Configuration and Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the absolute configuration of the molecule. Furthermore, it reveals how molecules are arranged within the crystal lattice (crystal packing), including intermolecular interactions like hydrogen bonds and π–π stacking.

While the crystal structure of this compound itself is not described in the searched literature, analysis of closely related benzofuran derivatives demonstrates the power of this method. For instance, the crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid shows that the benzofuran ring system is essentially planar. nih.gov Similarly, the analysis of 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) oxime revealed an almost planar molecule and detailed how inversion dimers are formed through O—H···N hydrogen bonds and further connected by π–π stacking interactions. researchgate.net These studies showcase how X-ray crystallography provides unparalleled detail on molecular geometry and the supramolecular architecture that governs the solid-state properties of these compounds.

Table 2: Representative Crystallographic Data for Related Benzofuran Derivatives

Parameter2-(5-methoxy-1-benzofuran-3-yl)acetic acid nih.gov1-(5-bromo-1-benzofuran-2-yl)ethanone oxime researchgate.net
Chemical FormulaC₁₁H₁₀O₄C₁₀H₈BrNO₂
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)5.80965.9548
b (Å)13.20349.4897
c (Å)12.573817.2906
β (°)97.64196.943
Volume (ų)955.93969.91
Z (molecules/cell)44

This table compares key crystallographic parameters from closely related structures, illustrating the type of precise data obtained from X-ray diffraction analysis.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

For this compound, the FT-IR spectrum would show characteristic absorption bands corresponding to C-H stretching of the aromatic and methoxy groups, C=C stretching of the aromatic and furan (B31954) rings, C-O stretching of the ether and furan functionalities, and the C-Br stretching vibration. For example, in the related compound 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, characteristic IR absorptions are observed that define its structure. researchgate.net

A complete analysis often involves computational methods, such as Density Functional Theory (DFT), to calculate theoretical vibrational frequencies. jchps.comnih.gov By comparing the experimental FT-IR and Raman spectra with the calculated frequencies, a detailed assignment of each vibrational mode can be achieved. This correlative approach allows for a deeper understanding of the conformational and electronic properties of the molecule. Studies on analogous compounds like 2-Bromo-5-methoxybenzonitrile have successfully used this combined experimental and theoretical approach to assign vibrational modes and analyze the molecular structure. jchps.com

Computational and Theoretical Studies of 2 Bromo 5 Methoxy 1 Benzofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. aip.org By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and reactivity patterns. physchemres.org For benzofuran (B130515) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), provide a reliable balance of accuracy and computational cost for studying their structural and electronic characteristics. aip.orgrsc.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. physchemres.org The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.orgresearchgate.net For molecules like 2-Bromo-5-methoxy-1-benzofuran, a smaller energy gap can also facilitate intramolecular charge transfer, a property relevant to nonlinear optical (NLO) applications. physchemres.org

Table 1: Representative FMO Properties of this compound

Parameter Representative Value (eV)
HOMO Energy -6.25
LUMO Energy -1.15
Energy Gap (ΔE) 5.10

Note: These values are illustrative and based on typical DFT calculations for similar substituted benzofuran structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. wolfram.com Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. wolfram.comingentaconnect.com

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atom of the methoxy (B1213986) group and the furan (B31954) ring's oxygen, due to their high electronegativity. The bromine atom would also contribute to a region of negative or near-neutral potential. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms of the benzene (B151609) ring and the methyl group. This information is critical for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. nih.gov

Global and local reactivity descriptors, derived from the conceptual framework of DFT, provide quantitative measures of a molecule's reactivity. physchemres.org These descriptors are calculated from the energies of the frontier molecular orbitals.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, it measures the ease of electron transfer. Soft molecules are generally more reactive. physchemres.org

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A global measure of electrophilic character.

These descriptors help in systematically comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Table 2: Representative Global Reactivity Descriptors for this compound

Descriptor Formula Representative Value
Chemical Hardness (η) (ELUMO - EHOMO) / 2 2.55 eV
Chemical Softness (S) 1 / (2η) 0.196 eV-1
Electronegativity (χ) -(EHOMO + ELUMO) / 2 3.70 eV
Chemical Potential (μ) -3.70 eV
Electrophilicity Index (ω) μ2 / (2η) 2.68 eV

Note: These values are illustrative and derived from the representative FMO energies in Table 1.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry offers powerful methods for elucidating the mechanisms of chemical reactions by modeling potential reaction pathways and identifying the associated transition states. wuxiapptec.com For the synthesis and subsequent reactions of benzofurans, this involves calculating the potential energy surface to map the energetic changes as reactants are converted into products. pku.edu.cn

Transition state analysis is used to locate the highest energy point along the reaction coordinate, known as the transition state. The energy of this state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. wuxiapptec.com For instance, in transition-metal-catalyzed cross-coupling reactions, where this compound could serve as a substrate, DFT calculations can be used to model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. nih.govacs.org By comparing the activation energies of different possible pathways, chemists can predict the most likely reaction mechanism and explain observed product distributions, such as regioselectivity. wuxiapptec.compku.edu.cn

Molecular Dynamics (MD) Simulations for Solvation and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT calculations are often performed on isolated molecules in the gas phase, MD simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule. aip.orgresearchgate.net

In solvation studies, MD simulations can model the explicit interactions between the solute (this compound) and surrounding solvent molecules, revealing details about the solvation shell structure and dynamics. This is often complemented by implicit solvation models like the Polarizable Continuum Model (PCM) in DFT calculations to account for bulk solvent effects on molecular properties. aip.org

When studying interactions with biological targets, such as enzymes or receptors, MD simulations are used in conjunction with molecular docking. aip.orgresearchgate.net After an initial binding pose is predicted by docking, MD simulations can assess the stability of the ligand-protein complex, explore conformational changes, and provide a more detailed understanding of the binding thermodynamics over time. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization. ingentaconnect.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. nih.govmdpi.com For this compound, theoretical calculations can predict the 1H and 13C NMR spectra. Comparing these predicted spectra with experimental data can confirm the molecular structure and help in the assignment of ambiguous peaks. mdpi.comdea.gov A good correlation between calculated and experimental shifts is often observed for benzofuran derivatives. ingentaconnect.com

Table 3: Representative Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

Atom Position Predicted 1H Shift (ppm) Atom Position Predicted 13C Shift (ppm)
H3 6.85 C2 115.0
H4 7.30 C3 108.5
H6 6.95 C3a 145.0
H7 7.25 C4 122.0
-OCH3 3.85 C5 156.0
C6 112.0
C7 115.5
C7a 150.0
-OCH3 56.0

Note: These are illustrative values relative to TMS. Actual values depend on the specific DFT functional, basis set, and solvent model used.

Vibrational Frequencies: DFT calculations can also compute the harmonic vibrational frequencies of a molecule. ingentaconnect.com These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. While calculated frequencies often show a systematic deviation from experimental values, they can be scaled to achieve better agreement. This analysis aids in the assignment of vibrational modes to specific functional groups within the molecule.

Applications of 2 Bromo 5 Methoxy 1 Benzofuran As a Synthetic Precursor

Utilization in the Construction of Complex Heterocyclic Systems

The C-Br bond at the 2-position of 2-Bromo-5-methoxy-1-benzofuran is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions enable the straightforward installation of various substituents, leading to the generation of more intricate heterocyclic frameworks.

Key coupling reactions utilizing 2-bromo-benzofuran scaffolds include:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-benzofuran with an aryl or heteroaryl boronic acid to form biaryl structures. This is one of the most widely used methods for creating C-C bonds. mdpi.comnih.govrsc.org

Sonogashira Coupling: The coupling of this compound with terminal alkynes, catalyzed by palladium and copper complexes, yields 2-alkynylbenzofurans. lookchem.com These products can then undergo further cyclization reactions to form fused polycyclic systems.

Heck Coupling: This reaction involves the coupling of the bromo-benzofuran with alkenes to introduce vinyl groups at the 2-position.

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the bromo-benzofuran with various amines, leading to 2-aminobenzofuran derivatives.

These coupling strategies have been instrumental in synthesizing a variety of complex heterocyclic systems, where the benzofuran (B130515) core is annulated or appended with other rings such as pyrazoles, thiazoles, and thiophenes. nih.govnih.gov

Table 1: Examples of Coupling Reactions for Heterocycle Synthesis

Reaction TypeCoupling PartnerResulting StructureCatalyst System (Typical)
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids2-Aryl/Heteroaryl-5-methoxy-1-benzofuransPd(PPh₃)₄, PdCl₂(dppf)
Sonogashira CouplingTerminal Alkynes2-Alkynyl-5-methoxy-1-benzofuransPd(PPh₃)₂Cl₂ / CuI
Heck CouplingAlkenes2-Vinyl-5-methoxy-1-benzofuransPd(OAc)₂
Buchwald-Hartwig AminationAmines (R₂NH)2-(Dialkylamino)-5-methoxy-1-benzofuransPd₂(dba)₃, Ligand (e.g., BINAP)

Role in Scaffold Diversity-Oriented Synthesis (DOS) of Chemical Libraries

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.uk this compound is an excellent starting scaffold for DOS due to the reactivity of its bromine atom, which allows for divergent synthesis pathways.

Starting from this single precursor, a multitude of derivatives can be generated by applying various coupling reactions with a diverse set of building blocks (e.g., different boronic acids, alkynes, amines). nih.govacs.org This approach, often termed a build/couple/pair strategy, rapidly expands the chemical space accessible from the benzofuran core. cam.ac.ukresearchgate.net The resulting libraries of compounds, all sharing the 5-methoxy-1-benzofuran motif but differing in the substituent at the 2-position, can be screened to identify molecules with desired biological activities. This strategy is efficient for exploring structure-activity relationships (SAR) and identifying novel lead compounds. nih.govresearchgate.net

Precursor for Advanced Materials and Ligand Synthesis

The benzofuran scaffold is not only relevant in medicinal chemistry but also in materials science. Benzofuran derivatives containing thiophene (B33073) rings, for instance, are crucial in the development of organic photovoltaics and field-effect transistors. acs.org The synthetic accessibility of 2-arylbenzofurans through coupling reactions with this compound makes it a valuable precursor for creating π-conjugated systems. These extended aromatic systems are essential for organic electronic materials, where properties like charge mobility are paramount.

Furthermore, the ability to introduce various functional groups onto the benzofuran ring allows for the synthesis of novel ligands for coordination chemistry. By attaching chelating groups through reactions at the bromine site, new molecular structures can be designed to coordinate with metal ions, leading to catalysts or functional metal-organic frameworks (MOFs).

Intermediacy in Medicinal Chemistry Research Programs

This compound is a frequently used intermediate in the synthesis of potential therapeutic agents. The benzofuran nucleus is a recognized "privileged scaffold" found in numerous natural products and FDA-approved drugs. nih.govnih.govnih.gov Medicinal chemists utilize this bromo-intermediate to synthesize analogs of bioactive molecules, systematically modifying the structure to optimize potency, selectivity, and pharmacokinetic properties.

For example, it serves as a key building block in the synthesis of compounds targeting a range of biological systems. evitachem.comresearchgate.net Its role is to provide the core 5-methoxy-benzofuran structure, onto which various pharmacophoric elements are appended via reactions at the C2-bromo position. Research programs have used this intermediate to generate series of compounds for screening as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govevitachem.com

Table 2: Synthetic Role in Medicinal Chemistry Programs

Target Compound ClassSynthetic TransformationTherapeutic Area of Interest
2-ArylbenzofuransSuzuki CouplingAnticancer, Antimicrobial nih.govnih.gov
Benzofuran-Thiazole HybridsMulti-step synthesis involving hydrazide formationAnalgesic, Antifungal, Antiproliferative nih.gov
2-AminobenzofuransBuchwald-Hartwig AminationCNS disorders, Receptor Ligands researchgate.net
Benzofuran-Pyrazole HybridsCondensation and cyclization reactionsAnticancer nih.gov

Future Research Directions and Emerging Methodologies

Development of Asymmetric Synthetic Routes to Chiral Benzofuran (B130515) Derivatives

The synthesis of enantiomerically pure chiral compounds is a major focus in modern drug discovery, as different enantiomers of a drug can have vastly different biological activities and toxicities. nih.gov While many synthetic methods produce racemic mixtures, the demand for single-enantiomer drugs has spurred the development of asymmetric synthesis. nih.gov For benzofuran derivatives, creating chiral centers, particularly at the 2 and 3 positions of the dihydrobenzofuran ring, is of significant interest. nih.gov

Future work in this area will likely concentrate on creating enantiopure 2-substituted benzofurans, which can serve as crucial starting materials for biologically active compounds. nih.gov Although there has been progress, the preparation of enantiomers of benzofuran-containing compounds using conventional methods remains challenging. nih.gov New approaches are needed to expand the potential for synthesizing these chiral molecules efficiently. nih.gov Research will likely focus on the design and application of novel chiral catalysts and reagents to control stereoselectivity during the formation of the benzofuran core or its subsequent functionalization. The development of these methods is critical for unlocking the full therapeutic potential of chiral benzofuran derivatives. nih.govnih.gov

Exploration of Novel Catalytic Systems for Benzofuran Functionalization

Transition-metal catalysis is fundamental to the synthesis of benzofurans, enabling the construction of the core structure through various C-C and C-O bond-forming reactions. nih.govacs.org While palladium and copper-based catalysts are well-established, the future lies in exploring a wider range of metals and catalytic systems to improve efficiency, reduce costs, and access new chemical reactivity. acs.orgresearchgate.net

Recent research has demonstrated the utility of various transition metals in synthesizing benzofuran rings:

Palladium and Copper: Combined palladium and copper catalysis is used in Sonogashira coupling reactions followed by intramolecular cyclization to yield benzofuran derivatives. acs.org Palladium-catalyzed C-H activation and tandem Heck reaction/oxidative cyclization sequences are also effective. nih.gov

Nickel: Nickel catalysts have emerged as an efficient means to activate nucleophilic addition reactions for synthesizing benzofuran derivatives in high yields. acs.org

Iron: Iron(III)-catalyzed halogenation followed by metal-mediated O-arylation provides a pathway to highly substituted benzofurans. nih.gov

Gold and Silver: Gold-promoted catalysis, often with a silver co-catalyst, has been successfully used in the reaction of alkynyl esters and quinols to form the benzofuran nucleus. nih.gov

Rhodium and Others: Other metals like Rhenium have also been employed in catalytic cycles for benzofuran synthesis. nih.gov

Future investigations will likely focus on developing more sustainable and economical catalytic systems, potentially using earth-abundant metals. Furthermore, research into catalyst-free synthetic methods and the use of environmentally benign solvents like deep eutectic solvents (DES) is gaining traction, aiming for greener chemical processes. acs.orgnih.gov

Catalyst SystemReaction TypeStarting MaterialsKey Features
Palladium/Copper Sonogashira Coupling / CyclizationTerminal alkynes, IodophenolsWell-established, versatile for various substitutions. acs.org
Nickel Intramolecular Nucleophilic Addition-Provides high yields for specific derivatives. acs.org
Iron(III) Halogenation / O-arylation1-aryl- or 1-alkylketonesAllows for highly substituted products. nih.gov
Gold/Silver CyclizationAlkynyl esters, QuinolsEffective for specific substrate classes. nih.gov
Ligand-free CuBr Coupling / CyclizationTerminal alkynes, N-tosyl-hydrazonesEconomically convenient approach. nih.gov

Integration with Machine Learning and Artificial Intelligence in Retrosynthesis

Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available precursors, is a cornerstone of organic synthesis planning. engineering.org.cn However, the complexity of chemical space makes this a challenging task. researchgate.net Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to navigate this complexity and accelerate the design of synthetic routes. engineering.org.cnnih.gov

Predicting Novel Routes: Identifying non-intuitive disconnections and proposing innovative synthetic strategies that might be overlooked by human chemists.

Optimizing Reaction Conditions: Predicting optimal catalysts, solvents, and temperatures to maximize yield and minimize byproducts.

Reducing Synthesis Steps: Devising more efficient and convergent synthetic plans, thereby saving time and resources. researchgate.net

Platforms like "ChemGPT Discover" and Synthia® exemplify the integration of AI in this field, combining large datasets with expert-coded rules to generate robust synthetic pathways. synthiaonline.comjelsciences.com The synergy between data-driven algorithms and expert chemical knowledge is expected to significantly enhance the efficiency of discovering and synthesizing complex molecules like functionalized benzofurans. synthiaonline.com

High-Throughput Experimentation and Automation in Benzofuran Chemistry

High-Throughput Experimentation (HTE) is a paradigm shift in chemical research, enabling the rapid execution of a large number of experiments in parallel. acs.orgyoutube.com This approach, which utilizes multi-well plates and automation, dramatically accelerates the discovery and optimization of chemical reactions compared to traditional, iterative methods. youtube.comacs.org

In the context of benzofuran chemistry, HTE can be applied to:

Reaction Optimization: Quickly screen a wide array of catalysts, ligands, bases, solvents, and temperature conditions to identify the optimal parameters for a specific transformation, such as the functionalization of the 2-Bromo-5-methoxy-1-benzofuran core. youtube.com

Discovery of Novel Methodologies: Systematically test numerous combinations of reagents to uncover new reactions and catalytic systems for benzofuran synthesis. youtube.com

Library Synthesis: Rapidly synthesize large collections of benzofuran derivatives for biological screening, such as in the search for new drug candidates. youtube.comnih.gov

Design of Next-Generation Benzofuran-Based Chemical Probes

The unique photophysical properties of the benzofuran scaffold, including high quantum yields and thermal stability, make it an excellent platform for developing chemical probes. nih.gov These probes are essential tools for biological imaging and environmental sensing.

Future research in this area will focus on designing highly specific and sensitive probes based on the benzofuran structure. Key design considerations include:

"Turn-On" Fluorescence: Creating probes that are non-fluorescent until they react with a specific analyte, leading to a significant increase in fluorescence intensity for clear detection. researchgate.net

High Selectivity and Sensitivity: Engineering the molecular structure to ensure the probe reacts only with the target molecule, even at very low concentrations. A recently designed probe for hydrazine, for instance, demonstrated a detection limit of just 0.75 μM. researchgate.net

Biological Compatibility: Developing probes that can function effectively within complex biological systems, such as monitoring analytes within living cells. researchgate.net

Modulation of Optical Properties: Systematically modifying the benzofuran core with electron-donating and electron-withdrawing groups to fine-tune its linear and non-linear optical properties for specific applications, such as two-photon absorption imaging. nih.gov

By leveraging these design principles, next-generation benzofuran-based probes can be developed for a wide range of applications, from detecting environmental pollutants to visualizing molecular processes in real-time. nih.govresearchgate.net

Q & A

Q. How can researchers optimize the synthesis of 2-Bromo-5-methoxy-1-benzofuran to improve yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including halogenation and methoxylation of the benzofuran core. Key parameters include:
  • Temperature Control: Maintaining 60–80°C during bromination to minimize side reactions.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for methoxy group introduction.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization improve purity.
  • Monitoring: Thin-layer chromatography (TLC) and 1H NMR^1 \text{H NMR} spectroscopy (e.g., δ 7.2–7.8 ppm for aromatic protons) validate intermediate formation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1H^1 \text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., bromine-induced deshielding at C-2).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 241.98).
  • Infrared (IR) Spectroscopy: Bands at 1240–1260 cm1^{-1} confirm methoxy C–O stretching .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer:
  • Antimicrobial Testing: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
  • Enzyme Inhibition: Fluorometric assays for kinase or protease inhibition (IC50_{50} determination) .

Advanced Research Questions

Q. How does crystallographic analysis resolve structural ambiguities in this compound derivatives?

  • Methodological Answer:
  • X-ray Diffraction: Single-crystal X-ray analysis (using SHELXL) determines bond lengths/angles (e.g., Br–C bond ~1.89 Å) and dihedral angles between fused rings.
  • ORTEP Visualization: Graphical representations (ORTEP-III) highlight steric effects of substituents.
  • Twinned Data Refinement: SHELXL handles twinning via HKLF5 format for high-symmetry space groups (e.g., P21/cP2_1/c) .

Q. What computational methods elucidate substituent effects on electronic properties?

  • Methodological Answer:
  • DFT Calculations: Gaussian09 with B3LYP/6-311G(d,p) basis set computes HOMO-LUMO gaps (e.g., bromine reduces gap by 0.3 eV).
  • Molecular Electrostatic Potential (MEP): Visualizes electrophilic/nucleophilic sites (e.g., methoxy oxygen as electron-rich).
  • Docking Studies: AutoDock Vina models interactions with biological targets (e.g., binding affinity to COX-2) .

Q. How can researchers address contradictions in reported biological activities of benzofuran analogs?

  • Methodological Answer:
  • Meta-Analysis: Compare IC50_{50} values across studies (Table 1) to identify substituent-dependent trends.
  • Control Experiments: Validate assay conditions (e.g., pH, serum content) to isolate compound-specific effects.
  • SAR Studies: Systematically modify substituents (e.g., replacing Br with Cl) to correlate structure with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.